molecular formula C57H101N13O17S B612453 RAGE 拮抗剂肽 CAS No. 1092460-91-7

RAGE 拮抗剂肽

货号: B612453
CAS 编号: 1092460-91-7
分子量: 1272.56
InChI 键: UPCWJIBXKJZZLN-RBQIHDOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The RAGE antagonist peptide, also known as RAP, is an antagonist for the receptor for advanced glycation end products (RAGE) . It has been shown to control the biological activity of RAGE . RAP can block the activation of RAGE mediated by several ligands, including HMGB-1, S100P, and S100A4 . It has demonstrated anti-tumor and anti-inflammatory activities .


Synthesis Analysis

The synthesis of RAGE antagonist peptide involves the design and creation of small antagonistic peptides derived from S100P . These peptides were tested for their ability to inhibit RAGE binding . The most effective peptide was found to inhibit the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations .


Molecular Structure Analysis

The empirical formula of RAGE antagonist peptide is C57H101N13O17S, and its molecular weight is 1272.55 . The sequence of the peptide is ELKVLMEKEL .


Chemical Reactions Analysis

The RAGE antagonist peptide is designed to prevent RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . This blocking action disrupts the activation of RAGE, thereby inhibiting certain cellular responses .


Physical and Chemical Properties Analysis

The RAGE antagonist peptide is a solid substance that is soluble in water up to 5 mg/mL . It is recommended to be stored at -20°C in a dry, sealed condition .

科学研究应用

  1. 癌症治疗: RAGE 促成多种病理,包括癌症。一项研究开发了一种小 RAGE 拮抗剂肽 (RAP),可阻断多种配体的激活。该肽抑制 S100P、S100A4 和 HMGB-1 与 RAGE 的相互作用,降低它们刺激癌细胞中 NFκB 的 RAGE 激活能力。RAP 的全身体内给药减少了胰腺肿瘤的生长和转移,并抑制了神经胶质瘤的生长,显示出作为 RAGE 相关疾病治疗的希望(Arumugam 等人,2012)

  2. 胶质母细胞瘤中的基因传递系统: 阳离子 RAGE 结合肽 (RBP) 被制备为 RAGE 拮抗剂,并用于开发由 RBP、聚乙烯亚胺和自杀基因组成的三元复合物。该复合物显示出双重功能:自杀基因的抗肿瘤作用和 RBP 的抗血管生成作用。在动物模型中,该复合物比其他复合物更有效地减少了肿瘤体积,突出了其在治疗胶质母细胞瘤中的潜力(Choi 等人,2018)

  3. 阿尔茨海默病: 一项研究提出证据表明,RAGE 介导了淀粉样蛋白-β 肽对阿尔茨海默病中神经元和小胶质细胞的影响。阿尔茨海默病脑中 RAGE 表达增加表明其与神经元功能障碍和死亡的发病机制有关。靶向 RAGE 可能为治疗阿尔茨海默病提供一种新方法(Yan 等人,1996)

  4. 糖尿病血管病变和动脉粥样硬化: RAGE 参与糖尿病血管病变和动脉粥样硬化中的慢性血管功能障碍。可溶性 RAGE 阻断细胞表面 RAGE 抑制了糖尿病/动脉粥样硬化动物中血管病变的增强形成。这表明 RAGE 与其配体的相互作用促成了慢性疾病,靶向 RAGE 激活可能是有益的(Schmidt 等人,1999)

  5. 急性呼吸窘迫综合征 (ARDS): RAGE 调节在 ARDS 中起作用。RAGE 抑制改善了净肺泡液清除、氧合,并减少了猪酸诱导 ARDS 模型中的肺泡炎症和组织损伤的组织学证据。这表明 RAGE 抑制可能是 ARDS 的治疗策略(Audard 等人,2018)

作用机制

Target of Action

The primary target of the RAGE antagonist peptide is the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a transmembrane receptor of the immunoglobulin family that can bind various endogenous and exogenous ligands . It plays a crucial role in initiating inflammatory downstream signaling pathways . Therefore, RAGE represents an attractive drug target for age-related diseases .

Mode of Action

The RAGE antagonist peptide prevents RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . It inhibits the interaction of these ligands with RAGE both in vitro and in vivo, reducing the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells .

Biochemical Pathways

The interaction between RAGE and its ligands mainly results in a pro-inflammatory response and can lead to stress events often favoring mitochondrial dysfunction or cellular senescence . Thus, RAGE should be considered as a pattern recognition receptor (PRR), similar to those that regulate innate immunity . Innate immunity itself plays a central role in inflammaging, the chronic low-grade and sterile inflammation that increases with age and is a potentially important contributory factor in ageing .

Pharmacokinetics

It is known that the peptide can act both in vitro and in vivo , suggesting that it can be absorbed and distributed in the body to reach its target sites

Result of Action

The RAGE antagonist peptide has shown anti-tumor and anti-inflammatory activities . It reduces the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells . In addition, systemic administration of the peptide has been shown to reduce the growth and metastasis of pancreatic tumors and also inhibit glioma tumor growth .

Action Environment

The action of the RAGE antagonist peptide can be influenced by various environmental factors. For instance, the expression of RAGE increases proportionally at the site of inflammation . Therefore, the inflammatory environment could potentially enhance the efficacy of the RAGE antagonist peptide.

未来方向

The RAGE antagonist peptide shows promise as a tool for the investigation of RAGE function and as an in vivo treatment for RAGE-related disorders . With the development of RAGE-targeting agents, such as small molecules, aptamers, and RAGE antagonist peptides, in recent years, it has become possible to inhibit RAGE activity without any adverse effects . Therefore, this peptide should be useful for the study of RAGE in various diseases .

生化分析

Biochemical Properties

The receptor for advanced glycation end-products antagonist peptide plays a crucial role in biochemical reactions by inhibiting the binding of ligands to the receptor for advanced glycation end-products. This peptide interacts with several biomolecules, including advanced glycation end-products, S100/calcium granule protein, and high-mobility group protein 1. The receptor for advanced glycation end-products antagonist peptide disrupts the interaction between the receptor for advanced glycation end-products and these ligands, thereby preventing the activation of downstream signaling pathways that lead to inflammation and other pathological conditions .

Cellular Effects

The receptor for advanced glycation end-products antagonist peptide exerts significant effects on various cell types and cellular processes. In endothelial cells, the receptor for advanced glycation end-products antagonist peptide mitigates the effects of advanced glycation end-products, reducing oxidative stress and inflammation . In inflammatory cells, the receptor for advanced glycation end-products antagonist peptide inhibits the receptor for advanced glycation end-products-mediated signaling, leading to decreased cytokine release and reduced inflammation . Additionally, the receptor for advanced glycation end-products antagonist peptide influences cell signaling pathways, gene expression, and cellular metabolism by blocking the receptor for advanced glycation end-products-ligand interactions.

Molecular Mechanism

The receptor for advanced glycation end-products antagonist peptide exerts its effects at the molecular level by binding to the receptor for advanced glycation end-products and preventing its interaction with ligands. This inhibition blocks the activation of downstream signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and immune responses . By preventing the receptor for advanced glycation end-products-ligand interactions, the receptor for advanced glycation end-products antagonist peptide reduces the expression of pro-inflammatory genes and inhibits the release of inflammatory cytokines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the receptor for advanced glycation end-products antagonist peptide have been observed to change over time. The peptide demonstrates stability and maintains its inhibitory effects on the receptor for advanced glycation end-products-ligand interactions over extended periods . Long-term studies have shown that the receptor for advanced glycation end-products antagonist peptide can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The stability and degradation of the peptide may vary depending on the experimental conditions and the specific formulation used.

Dosage Effects in Animal Models

The effects of the receptor for advanced glycation end-products antagonist peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits the receptor for advanced glycation end-products-ligand interactions and reduces inflammation without causing significant adverse effects . At higher doses, the receptor for advanced glycation end-products antagonist peptide may exhibit toxic effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

The receptor for advanced glycation end-products antagonist peptide is involved in various metabolic pathways, primarily through its interaction with the receptor for advanced glycation end-products and its ligands. By inhibiting the receptor for advanced glycation end-products-ligand interactions, the peptide affects metabolic flux and metabolite levels associated with inflammation and oxidative stress . The receptor for advanced glycation end-products antagonist peptide also interacts with enzymes and cofactors involved in these metabolic pathways, further modulating their activity and impact on cellular metabolism.

Transport and Distribution

The receptor for advanced glycation end-products antagonist peptide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target tissues, where it can effectively inhibit the receptor for advanced glycation end-products-ligand interactions . The transport and distribution of the receptor for advanced glycation end-products antagonist peptide are crucial for its therapeutic efficacy and depend on factors such as peptide stability, formulation, and administration route.

Subcellular Localization

The subcellular localization of the receptor for advanced glycation end-products antagonist peptide plays a significant role in its activity and function. The peptide may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . By localizing to these subcellular regions, the receptor for advanced glycation end-products antagonist peptide can effectively inhibit the receptor for advanced glycation end-products-ligand interactions and modulate cellular processes associated with inflammation and oxidative stress.

属性

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWJIBXKJZZLN-RBQIHDOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H101N13O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。